Crotonaldehyde Crotonaldehyde Crotonaldehyde is a clear, colorless to straw colored liquid with a strong, suffocating odor. It is highly flammable and produces toxic vapors at room temperature. Crotonaldehyde is found naturally in emissions of some vegetation and volcanoes; many foods contain crotonaldehyde in small amounts. Crotonaldehyde is mainly used in the manufacture of sorbic acid, which is a yeast and mold inhibitor. Crotonaldehyde has been used as a warning agent in fuels, as alcohol denaturant, as stabilizer for tetraethyl-lead, in the preparation of rubber accelerators, and in leather tanning.
Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air.
But-2-enal is a natural product found in Patrinia villosa with data available.
Brand Name: Vulcanchem
CAS No.: 4170-30-3
VCID: VC21137072
InChI: InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3
SMILES: CC=CC=O
Molecular Formula: C4H6O
C4H6O
CH3CH=CHCHO
Molecular Weight: 70.09 g/mol

Crotonaldehyde

CAS No.: 4170-30-3

Cat. No.: VC21137072

Molecular Formula: C4H6O
C4H6O
CH3CH=CHCHO

Molecular Weight: 70.09 g/mol

* For research use only. Not for human or veterinary use.

Crotonaldehyde - 4170-30-3

Specification

CAS No. 4170-30-3
Molecular Formula C4H6O
C4H6O
CH3CH=CHCHO
Molecular Weight 70.09 g/mol
IUPAC Name but-2-enal
Standard InChI InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3
Standard InChI Key MLUCVPSAIODCQM-UHFFFAOYSA-N
Isomeric SMILES C/C=C/C=O
Impurities 2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1%
SMILES CC=CC=O
Canonical SMILES CC=CC=O
Boiling Point 219 °F at 760 mmHg (EPA, 1998)
102.2 °C
104 °C
219 °F
Colorform Water-white, mobile liquid
Water-white to straw-colored liquid
Water-white liquid. [Note: Turns pale-yellow on contact with air.]
Flash Point 55 °F (EPA, 1998)
The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C
13 °C (55 °F) Closed cup
13 °C c.c.
55 °F
45 °F
Melting Point -105 °F (EPA, 1998)
-69 °C
-76.5 °C (trans), -69 °C (cis)
-101 °F

Introduction

Chemical and Physical Properties

Crotonaldehyde exists in both E (trans) and Z (cis) isomers, with the E-isomer being predominant in commercial products (typically >95%). It appears as a water-white to straw-colored liquid that turns pale yellow upon contact with air and has a characteristically pungent, suffocating odor .

Physical Properties

PropertyValue
Chemical FormulaC₄H₆O
Molecular Weight70.09 g/mol
AppearanceWater-white to straw-colored liquid
OdorPungent, suffocating
Density0.853 g/mL at 20°C
Melting Point-76°C
Boiling Point104°C
Vapor Pressure32 mm Hg at 20°C
Vapor Density2.41 (vs air)
Flash Point48°F
Water Solubility150 g/L at 20°C
LogP0.600

Table 1: Physical and chemical properties of crotonaldehyde

Chemical Reactivity

Crotonaldehyde exhibits diverse reactivity due to its multifunctional molecular structure. It contains both a carbon-carbon double bond and an aldehyde group, making it:

  • A prochiral dienophile

  • A Michael acceptor

  • Reactive toward addition reactions

  • Capable of undergoing aldol condensations

The compound can react violently with strong oxidizing reagents, and contact with strong acids or bases causes exothermic condensation reactions. Particularly violent reactions occur with 1,3-butadiene, and rapid polymerization happens with ethyl acetoacetate .

Production Methods

Traditional Production

The primary industrial production method for crotonaldehyde involves the aldol condensation of acetaldehyde, followed by dehydration:

2 CH₃CHO → CH₃CH=CHCHO + H₂O

This process traditionally employs sodium hydroxide solution and acetic acid as catalysts in series, which leads to significant environmental and equipment problems, including saline wastewater generation and corrosion issues .

Alternative Production Methods

An alternative process involves direct oxidation of 1,3-butadiene to crotonaldehyde using palladium catalysis .

Recent Innovations

Recent research has developed an improved catalytic process using Zr-β zeolite for the gas-solid reaction of acetaldehyde to crotonaldehyde. This catalyst demonstrates 94% selectivity and excellent stability, addressing many problems associated with traditional production methods .

The optimized technological process includes:

  • Aldol condensation reaction and raw material recovery

  • Crotonaldehyde concentration and refinement

  • Impurity removal section

This process achieves 99.92 wt% crotonaldehyde purity with water content below 10 ppm, significantly exceeding industry standards (99.5% purity, 2000 ppm water) .

Uses and Applications

Crotonaldehyde serves as an important industrial chemical with diverse applications:

Primary Industrial Uses

  • Production of sorbic acid (a widely used food preservative)

  • Manufacture of crotonic acid (through oxidation)

  • Production of 3-methoxybutanol

  • Synthesis of n-butanol (though this application has largely been replaced by the oxo process)

Other Applications

  • Precursor to trimethylcyclohexenone through crossed aldol condensation with diethyl ketone, which can be converted to trimethylhydroquinone (a vitamin E precursor)

  • Warning agent in fuel gases for locating pipe leaks

  • Component in the preparation of rubber accelerators

  • Used in leather tanning processes

  • Employed as an alcohol denaturant

  • Used as a stabilizer for tetraethyl-lead

  • Synthesis of butyraldehyde and various organic compounds

  • Production of dyestuffs, sedatives, pesticides, and flavoring agents

  • Solvent for mineral and lubricating oils

Natural Occurrence and Environmental Presence

Natural Sources

Crotonaldehyde occurs naturally in:

  • Emissions from the Chinese arbor vitae plant

  • Volcanic gas emissions

  • Biogenic emissions from pine forests (0.19 μg/m³) and deciduous forests (0.49 μg/m³)

  • Remote high-altitude areas (e.g., Nepal; 0.24-3.32 μg/m³)

  • Various food products, including soybean oils

Anthropogenic Sources

Crotonaldehyde is present in:

  • Mainstream cigarette smoke (as an abundant α,β-unsaturated aldehyde)

  • Automobile exhaust

  • Industrial emissions

Toxicology and Health Effects

Acute Toxicity

Crotonaldehyde is a potent irritant even at parts-per-million levels, with the following characteristics:

  • LD₅₀ in rats (oral): 174 mg/kg

  • 30-minute LC₅₀ for rats: as low as 600 ppm

  • Strong lachrymatory (tear-inducing) effect

  • Severe irritation to eyes, skin, and respiratory tract

Chronic Toxicity

Studies in laboratory animals have demonstrated numerous effects of chronic exposure:

Gastrointestinal Effects

  • Forestomach lesions in rats at doses ≥10 mg/kg bw per day

  • Forestomach hyperplasia, inflammation, hyperkeratosis, and necrosis in mice at 40 mg/kg bw per day

Respiratory Effects

  • Nasal inflammation in rats

  • "Oppression" of respiratory receptor function

  • Pulmonary hypoventilation at concentrations of 0.56 and 5.18 mg/m³

Hepatic Effects

  • Liver enzyme alterations

  • Enzyme-altered liver foci

  • Hepatocellular neoplasms

  • Degenerative changes in chronic exposure

Cardiovascular Effects

  • Systemic vascular changes in mice following acute exposure

  • "Oppression" of blood circulation at 87-130 mg/m³

Neurological Effects

  • Stimulation of the central nervous system at concentrations of 0.56 and 5.18 mg/m³

Carcinogenicity

Crotonaldehyde has shown carcinogenic potential:

  • Causes liver tumors in laboratory rats

  • Identified by the German MAK Commission as a chemical suspected of having carcinogenic potential

  • Increased incidence of hepatocellular neoplasms in rats exposed through drinking water

  • Enzyme-altered liver foci, considered precursors of neoplasms, showed a statistically significant positive trend with dose

Immunological Effects

Research has demonstrated several immunological impacts:

  • Inhibition of chemotaxis and adherence of human polymorphonuclear leukocytes

  • Inhibition of superoxide anion production in human polymorphonuclear cells

  • Necrosis of the thymus and splenic atrophy in mice following intraperitoneal treatment

  • Decreases in surface and soluble sulfhydryl groups

Biochemical Effects

Crotonaldehyde inhibits various enzymatic activities:

  • Decreased cytochrome P450 levels (to 67% of control levels)

  • Reduced ethylmorphine N-demethylase activity (to 23% of control levels)

  • Inhibition of aldehyde dehydrogenase

  • Ciliostatic effects in vitro

Metabolism and Biomarkers

The primary metabolite of crotonaldehyde is 3-hydroxy-1-methylpropylmercapturic acid (HPMMA), which can be quantified in urine using ultrahigh performance tandem mass spectrometry (UPLC-MS/MS). For accurate exposure assessment, HPMMA values are typically normalized to urinary creatinine levels .

Recent Research Developments

Current research on crotonaldehyde focuses on several areas:

Production Optimization

Development of Zr-β zeolite catalysts for improved production processes that eliminate saline waste and equipment corrosion issues. This includes heat exchange network optimization that has reduced the required heat load to 2.25 Gcal per ton of crotonaldehyde product .

Toxicological Research

Ongoing studies investigate:

  • Cardiovascular effects of inhaled crotonaldehyde in mice

  • Identification and quantification of biomarkers of exposure

  • Long-term health effects from environmental and occupational exposures

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